molecular formula C11H14BrNS B13038442 N-(1-(2-Bromophenyl)ethyl)thietan-3-amine

N-(1-(2-Bromophenyl)ethyl)thietan-3-amine

Katalognummer: B13038442
Molekulargewicht: 272.21 g/mol
InChI-Schlüssel: BDIVUUJLKRHZPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(2-Bromophenyl)ethyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a thietan-3-amine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Bromophenyl)ethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1-(2-bromophenyl)ethanol with thietan-3-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution .

Another method involves the cyclization of 1-(2-bromophenyl)ethylamine with a suitable sulfur source, such as thiourea or sodium sulfide, under acidic or basic conditions. This method allows for the formation of the thietane ring in a single step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Wirkmechanismus

The mechanism of action of N-(1-(2-Bromophenyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Eigenschaften

Molekularformel

C11H14BrNS

Molekulargewicht

272.21 g/mol

IUPAC-Name

N-[1-(2-bromophenyl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H14BrNS/c1-8(13-9-6-14-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3

InChI-Schlüssel

BDIVUUJLKRHZPT-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1Br)NC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.